molecular formula C24H33N5O4S B12425228 Yonkenafil-d7

Yonkenafil-d7

Cat. No.: B12425228
M. Wt: 494.7 g/mol
InChI Key: RXMDFMQMRASWOG-VVYOKIKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yonkenafil-d7 is a deuterium-labeled version of yonkenafil, a novel phosphodiesterase type 5 inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of yonkenafil. The incorporation of deuterium atoms into the molecule helps in tracing and quantifying the compound during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Yonkenafil-d7 is synthesized by incorporating stable heavy isotopes of hydrogen, specifically deuterium, into the yonkenafil molecule. The general synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the chemical structure of yonkenafil. This process is typically carried out under controlled laboratory conditions to ensure the precise incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reagents to achieve high purity and yield. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Yonkenafil-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Yonkenafil-d7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of yonkenafil.

    Biology: Helps in understanding the biological pathways and mechanisms of action of yonkenafil.

    Medicine: Investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease and acute ischemic stroke.

    Industry: Utilized in the development and testing of new drugs and therapeutic agents

Mechanism of Action

Yonkenafil-d7, like yonkenafil, exerts its effects by inhibiting phosphodiesterase type 5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, which in turn enhances learning, memory, and neuroprotection. The compound also reduces amyloid-beta deposition, tau phosphorylation, oxidative stress, and neuroinflammation. These effects are mediated through the modulation of various molecular targets and pathways, including the cyclic adenosine monophosphate/cyclic guanosine monophosphate/nitric oxide pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Yonkenafil-d7

This compound is unique due to its deuterium labeling, which allows for precise tracing and quantification in pharmacokinetic studies. This feature makes it particularly valuable in drug development and research, providing insights into the metabolic and pharmacokinetic profiles of yonkenafil .

Properties

Molecular Formula

C24H33N5O4S

Molecular Weight

494.7 g/mol

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)/i1D3,5D2,10D2

InChI Key

RXMDFMQMRASWOG-VVYOKIKRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Canonical SMILES

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Origin of Product

United States

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